![molecular formula C21H24N2O7S B2989103 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922014-43-5](/img/structure/B2989103.png)
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. It is notable for its structural complexity, which contributes to its unique chemical properties and potential therapeutic benefits.
作用机制
Target of Action
The primary target of this compound is the NR2C/NR2D subunit containing NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play key roles in synaptic plasticity and memory function.
Mode of Action
This compound acts as a positive allosteric modulator of the NR2C/NR2D subunit containing NMDA receptors . It increases the channel opening frequency of these receptors by two-fold, with no effect on NR2A or NR2B subtypes .
Biochemical Pathways
The compound’s interaction with the NMDA receptors influences the glutamatergic signaling pathway , which is crucial for neuronal communication, memory formation, learning, and regulation . By modulating the activity of these receptors, it can affect the downstream effects associated with these processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Starting Materials: : The synthesis begins with readily available chemical precursors like 6,7-dimethoxy-1-tetralone, which undergoes a series of reactions to form the isoquinoline derivative.
Key Reactions
Condensation: : 6,7-dimethoxy-1-tetralone reacts with a suitable sulfonylating agent to introduce the sulfonyl group.
Amination: : This is followed by an amination step where the ethylamine chain is added.
Benzo[d][1,3]dioxole Incorporation: : Finally, the benzo[d][1,3]dioxole moiety is coupled with the intermediate through a carboxamide linkage.
Reaction Conditions: : These reactions are typically carried out under controlled temperatures, often using catalysts and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for efficiency:
Flow Chemistry: : Continuous flow reactors are employed to maintain a steady state of reaction conditions, enhancing yield and scalability.
Purification Techniques: : Advanced purification methods like chromatography and crystallization are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.
Reduction: : Reduction reactions can be employed to modify the sulfonyl group, potentially converting it to sulfides or sulfoxides.
Substitution: : The methoxy groups on the isoquinoline ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: : Halogenation agents or nucleophiles depending on the desired substitution.
Major Products
The major products from these reactions include various derivatives of the parent compound, each with unique chemical and biological properties.
科学研究应用
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: : It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: : Used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: : Employed in the development of new materials with specific chemical properties, such as polymers and catalysts.
相似化合物的比较
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : This compound has similar structural features but lacks the methoxy groups, which may influence its chemical and biological properties.
N-(2-(6,7-dimethoxy-isoquinolin-1(2H)-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Differing slightly in the isoquinoline moiety, this compound offers a point of comparison for studying the effects of structural variations.
Uniqueness
The unique structural attributes of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, such as the methoxy groups and sulfonyl linkage, contribute to its distinct chemical behavior and potential for diverse applications in scientific research.
That’s quite a bit to digest. Got anything else you’re curious about?
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S/c1-27-18-9-14-5-7-23(12-16(14)11-19(18)28-2)31(25,26)8-6-22-21(24)15-3-4-17-20(10-15)30-13-29-17/h3-4,9-11H,5-8,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZCWZYEAIDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2989020.png)
![Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester](/img/structure/B2989021.png)
![2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2989022.png)
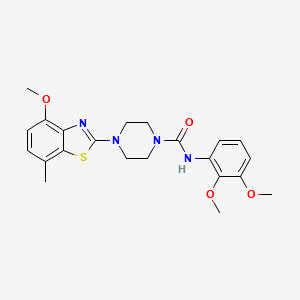
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)
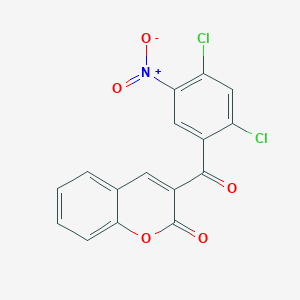
![N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2989032.png)
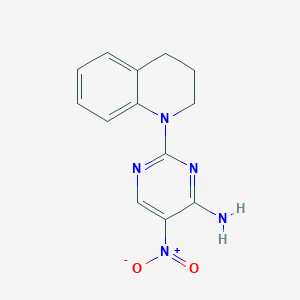
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)
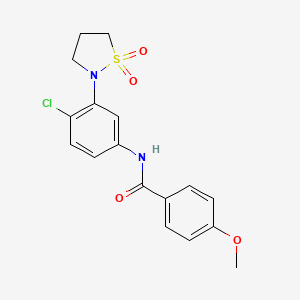
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)
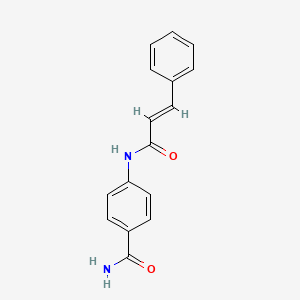
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)
